molecular formula C15H18F3N5OS B2863666 N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034331-13-8

N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2863666
CAS RN: 2034331-13-8
M. Wt: 373.4
InChI Key: BDOQBHLADLAZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18F3N5OS and its molecular weight is 373.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors

Pyrazole derivatives have been identified as potential inhibitors of photosynthetic electron transport, an essential process in plants. Research on various pyrazole compounds has shown that they can interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, exhibiting inhibitory properties comparable to commercial herbicides. Such compounds could serve as leads for developing new agricultural chemicals aimed at controlling weed growth through the inhibition of photosynthesis (Vicentini et al., 2005).

Pyrazole Derivatives in Biological Evaluation

A library of pyrazole-4-carboxamides has shown diverse biological activities, including toxicity to specific nematode species. This suggests their potential utility in developing novel nematocidal agents for agricultural purposes. Such compounds could provide new tools for managing nematode infestations that affect crop yield and quality (Donohue et al., 2002).

Immunomodulatory Effects of Pyrazole Derivatives

Certain pyrazole derivatives have been explored for their immunosuppressive properties, specifically their ability to inhibit Ca2+ influx and cytokine production in lymphocytes. These findings highlight the potential of pyrazole derivatives in developing new immunomodulatory drugs, which could be beneficial for treating autoimmune diseases or in transplantation medicine (Takezawa et al., 2006).

Anticancer Activity of Pyrazole and Pyrazolopyrimidine Derivatives

Pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of cancer cells, indicating their potential as leads for developing new anticancer agents (Hassan et al., 2014).

Insecticidal Properties of Pyrazole Derivatives

Pyrazole carboxamide derivatives have been investigated for their insecticidal properties, particularly against the cotton leafworm. These studies suggest the potential application of these compounds in developing new insecticides to protect crops from pest damage (Zhao et al., 2017).

properties

IUPAC Name

N-cyclopentyl-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5OS/c1-10-13(25-21-19-10)14(24)23(11-4-2-3-5-11)9-8-22-7-6-12(20-22)15(16,17)18/h6-7,11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOQBHLADLAZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.